N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound with the molecular formula C21H20ClN3O4 and a molecular weight of 413.86 g/mol . This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a nitrophenyl group, and a piperidinyl group attached to a benzamide backbone. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
The synthesis of N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Enone Intermediate: The reaction begins with the condensation of 2-nitrobenzaldehyde with piperidine to form an enone intermediate.
Chlorination: The enone intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The chlorinated enone is then coupled with benzamide under basic conditions to form the final product.
Chemical Reactions Analysis
N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The nitrophenyl group may play a role in its biological activity by interacting with cellular proteins and enzymes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can be compared with other similar compounds, such as:
N-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)acetamide: Has an acetamide group instead of a benzamide group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClN3O4 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[1-chloro-1-(2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20ClN3O4/c22-18(16-11-5-6-12-17(16)25(28)29)19(21(27)24-13-7-2-8-14-24)23-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,23,26) |
InChI Key |
HKYNVJXJYRVKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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